molecular formula C19H22ClN7 B2384025 N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine CAS No. 946290-68-2

N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Cat. No. B2384025
M. Wt: 383.88
InChI Key: DUXBCXXCUYPVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a chemical compound that belongs to the family of pteridines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl 4-piperazinecarboxylate to form N-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)benzamide, which is then reacted with 2-amino-4,6-dichloropteridine to yield the final product.

Starting Materials
3-chloro-4-methylbenzaldehyde, ethyl 4-piperazinecarboxylate, 2-amino-4,6-dichloropteridine

Reaction
Step 1: 3-chloro-4-methylbenzaldehyde is reacted with ethyl 4-piperazinecarboxylate in the presence of a base such as potassium carbonate and a solvent such as ethanol to form N-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)benzamide., Step 2: N-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)benzamide is then reacted with 2-amino-4,6-dichloropteridine in the presence of a base such as sodium hydride and a solvent such as dimethylformamide to yield the final product, N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine.

Mechanism Of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function.

Biochemical And Physiological Effects

N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has been found to have various biochemical and physiological effects. It has been found to reduce the proliferation of cancer cells, improve cognitive function, and reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine in lab experiments is its high potency and selectivity. It has been found to be effective in small doses, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine. One potential direction is to study its effectiveness in treating other diseases such as diabetes and cardiovascular disease. Another direction is to investigate its potential as a drug delivery system for other therapeutic agents. Additionally, further research is needed to understand its potential toxicity and develop safer handling methods.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7/c1-3-26-8-10-27(11-9-26)19-24-17-16(21-6-7-22-17)18(25-19)23-14-5-4-13(2)15(20)12-14/h4-7,12H,3,8-11H2,1-2H3,(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXBCXXCUYPVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.